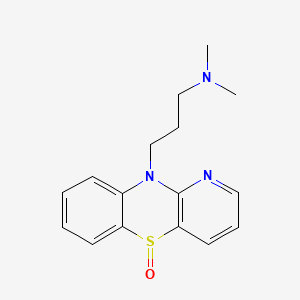

Prothipendyl Sulphoxide

Beschreibung

Eigenschaften

IUPAC Name |

N,N-dimethyl-3-(5-oxopyrido[3,2-b][1,4]benzothiazin-10-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3OS/c1-18(2)11-6-12-19-13-7-3-4-8-14(13)21(20)15-9-5-10-17-16(15)19/h3-5,7-10H,6,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKBKPQMXDHFVLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C2=CC=CC=C2S(=O)C3=C1N=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20858348 | |

| Record name | 10-[3-(Dimethylamino)propyl]-5lambda~4~-pyrido[3,2-b][1,4]benzothiazin-5(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10071-01-9 | |

| Record name | 10-[3-(Dimethylamino)propyl]-5lambda~4~-pyrido[3,2-b][1,4]benzothiazin-5(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

in vivo formation of Prothipendyl Sulphoxide

The accurate measurement of prothipendyl and prothipendyl sulphoxide in complex biological matrices like plasma requires a highly sensitive and selective analytical method. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for this application. [6][20]

Detailed Protocol: LC-MS/MS Quantification in Plasma

Part A: Sample Preparation (Protein Precipitation)

-

Thaw: Thaw plasma samples and a set of calibration standards and quality control (QC) samples on ice.

-

Aliquot: In a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

-

Add Internal Standard (IS): Add 10 µL of a working solution of a suitable internal standard (e.g., a deuterated analog of prothipendyl or a structurally similar compound).

-

Precipitate: Add 150 µL of ice-cold acetonitrile to the tube. This precipitates the plasma proteins.

-

Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.

-

Evaporate & Reconstitute (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the initial mobile phase to enhance sensitivity.

Part B & C: LC-MS/MS Conditions

-

Chromatography:

-

System: UHPLC system.

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). [18] * Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A typical gradient would run from 5% B to 95% B over several minutes to ensure separation of the more polar sulphoxide from the parent drug.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry:

-

System: Triple Quadrupole Mass Spectrometer.

-

Ionization: Electrospray Ionization, Positive Mode (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for each analyte must be optimized for maximum sensitivity.

-

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Prothipendyl | 286.1 | 86.1 |

| Prothipendyl Sulphoxide | 302.1 | 86.1 |

| Internal Standard (Example) | Varies | Varies |

This table provides example MRM transitions; these must be empirically determined and optimized.

Part D: Method Validation The developed method must be validated according to regulatory guidelines to ensure its reliability. This involves assessing:

-

Linearity: The response is proportional to concentration over the expected range.

-

Accuracy & Precision: The closeness of measured values to the true value and to each other.

-

Limit of Quantification (LOQ): The lowest concentration that can be measured with acceptable accuracy and precision.

-

Selectivity: The method can differentiate the analytes from other matrix components.

-

Matrix Effect: The influence of plasma components on analyte ionization.

Section 4: Data Interpretation and Expected Outcomes

Following successful analysis, the raw data is used to construct concentration-time curves for both prothipendyl and its sulphoxide metabolite.

Pharmacokinetic Analysis

Pharmacokinetic software is used to calculate key parameters that describe the drug's behavior. [19]* Cmax: The maximum observed plasma concentration.

-

Tmax: The time at which Cmax is reached.

-

AUC (Area Under the Curve): A measure of total drug exposure over time.

-

t½ (Half-life): The time required for the plasma concentration to decrease by half.

| Parameter | Prothipendyl | Prothipendyl Sulphoxide | Rationale |

| Tmax (hr) | ~2-4 | ~3-5 | Metabolite appears after the parent drug is absorbed and metabolized. [5] |

| Cmax (ng/mL) | Dose-dependent (e.g., 42.6) | Lower than parent (e.g., 4.3) | Represents only a fraction of the total dose converted at any given time. [6] |

| AUC (ng*hr/mL) | Higher | Lower | Reflects overall exposure; parent drug exposure is typically higher. |

| t½ (hr) | ~2-20 | Often similar to or longer than parent | Metabolite elimination can be rate-limited by its formation. [5] |

This table presents hypothetical data based on published values for illustrative purposes. [5][6]

Discussion and Causality

The resulting pharmacokinetic profile provides profound insights. A rapid Tmax for prothipendyl sulphoxide relative to the parent drug's Tmax indicates efficient first-pass metabolism. The ratio of the AUC of the metabolite to the parent drug (AUCm/AUCp) provides a quantitative measure of the extent of sulfoxidation. These data are crucial for understanding the drug's clearance mechanisms and for predicting potential drug-drug interactions. For instance, co-administration of a potent CYP3A4 inhibitor (e.g., ketoconazole) would be expected to decrease the formation of prothipendyl sulphoxide, leading to higher, potentially toxic, levels of the parent drug. [2]

Conclusion

The in vivo formation of prothipendyl sulphoxide is a pivotal metabolic event, primarily driven by the CYP3A4 enzyme, with a likely contribution from the FMO system. This transformation from a lipophilic parent drug to a more polar metabolite is a classic example of Phase I metabolism, governing the drug's pharmacokinetic profile and clearance. A thorough understanding of this pathway, achieved through rigorous in vivo studies and precise LC-MS/MS bioanalysis, is not merely an academic exercise. It is a fundamental requirement in drug development for establishing safe and effective dosing regimens, a critical consideration in clinical pharmacology for managing drug interactions, and an essential piece of information in forensic toxicology for interpreting analytical findings. [6]The integrated experimental and analytical approach detailed in this guide provides a robust framework for elucidating these critical aspects of prothipendyl's disposition.

References

- Patsnap Synapse. (2024). What is the mechanism of Prothipendyl Hydrochloride?

-

Wikipedia. (2023). Prothipendyl. Retrieved from Wikipedia. [Link]

- Patsnap Synapse. (2024). What is Prothipendyl Hydrochloride used for?

-

Meunier, A., et al. (2024). Intravenous lipid emulsion for a life-threatening prothipendyl intoxication. BMJ Case Reports. [Link]

-

Daniel, W. A., & Wójcikowski, J. (2006). Characterization of human cytochrome P450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. Drug Metabolism and Disposition, 34(3), 471-6. [Link]

-

National Center for Biotechnology Information. (n.d.). Prothipendyl. PubChem Compound Database. Retrieved from [Link]. [Link]

-

Krämer, M., et al. (2018). Range of therapeutic prothipendyl and prothipendyl sulfoxide concentrations in clinical blood samples. Drug Testing and Analysis, 10(6), 1009-1016. [Link]

-

Wu, M., Schmitt, G., & Mattern, R. (1994). [Suicide with prothipendyl]. Archiv für Kriminologie, 193(5-6), 158-62. [Link]

-

Wikipedia. (2023). Flavin-containing monooxygenase. Retrieved from Wikipedia. [Link]

-

Huncha, A., et al. (2022). Determination of prothipendyl by difference spectrophotometric method based on the absorption of its sulfoxide. Chemical Papers. [Link]

-

Ceylan, E., & Yilmaz, H. (2014). Flavin Containing Monooxygenases and Metabolism of Xenobiotics. Journal of Biologically Active Products from Nature. [Link]

-

Phillips, I. R., & Shephard, E. A. (2017). Drug metabolism by flavin-containing monooxygenases of human and mouse. Current Drug Metabolism. [Link]

-

Krueger, S. K., & Williams, D. E. (2005). Mammalian flavin-containing monooxygenases: structure/function, genetic polymorphisms and role in drug metabolism. Pharmacology & Therapeutics, 106(3), 357-87. [Link]

-

Bhamre, S., et al. (1999). Flavin-containing monooxygenase mediated metabolism of psychoactive drugs by human brain microsomes. Brain Research, 845(1), 96-102. [Link]

-

Al-Sbiei, A., et al. (2023). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. International Journal of Molecular Sciences, 24(17), 13498. [Link]

-

DynaMed. (2023). Cytochrome P450 Drug Metabolism. Retrieved from DynaMed. [Link]

-

Proteopedia. (2016). Drug Metabolism by CYP450 Enzymes. Retrieved from Proteopedia. [Link]

-

Deedwania, R. (2023). Biochemistry, Cytochrome P450. StatPearls Publishing. [Link]

-

Helander, A., et al. (2017). In Vitro and In Vivo Metabolite Identification Studies for the New Synthetic Opioids Acetylfentanyl, Acrylfentanyl, Furanylfentanyl and 4-Fluoro-isobutyrylfentanyl. Diva-portal.org. [Link]

-

Wang, G., et al. (2024). Current methodologies to the analysis of morphine and its metabolites in biological matrices. Frontiers in Chemistry. [Link]

-

Bell, S. G., et al. (2017). Investigating the Active Oxidants Involved in Cytochrome P450 Catalyzed Sulfoxidation Reactions. Chemistry - A European Journal, 23(36), 8710-8717. [Link]

-

Semantic Scholar. (n.d.). Analytical Methods of Compounds in Biological Specimens: Applications in Forensic Toxicology. Retrieved from Semantic Scholar. [Link]

-

Monzani, E., et al. (2023). Asymmetric Sulfoxidation by a Tyrosinase Biomimetic Dicopper Complex with a Benzimidazolyl Derivative of L-Phenylalanine. International Journal of Molecular Sciences, 24(11), 9600. [Link]

-

Paoletti, F., et al. (1996). Horseradish peroxidase-catalyzed sulfoxidation of promethazine and properties of promethazine sulfoxide. Free Radical Biology and Medicine, 20(6), 807-11. [Link]

-

Longdom Publishing. (n.d.). Short Note on Pharmacokinetic and Pharmacodynamic Properties of Drug. Retrieved from Longdom Publishing. [Link]

-

Miller, S. J., et al. (2019). Catalytic Enantioselective Sulfoxidation of Functionalized Thioethers Mediated by Aspartic Acid-Containing Peptides. Organic Letters, 21(16), 6374-6378. [Link]

-

Gerokonstantis, D. T., & Vrakas, D. (2017). Antihypertensive Drugs Metabolism: An Update to Pharmacokinetic Profiles and Computational Approaches. Current Pharmaceutical Design, 23(24), 3569-3592. [Link]

-

Kanamori, T., et al. (2018). Metabolism of α-PHP and α-PHPP in humans and the effects of alkyl chain lengths on the metabolism of α-pyrrolidinophenone-type designer drugs. Forensic Toxicology, 36(2), 332-344. [Link]

-

Yang, Y., et al. (2024). Toxicokinetics, in vivo metabolic profiling and tissue distribution of chlorfenapyr in mice. Archives of Toxicology. [Link]

-

Morii, M., et al. (1986). Sulfide and sulfoxide derivatives of substituted benzimidazoles inhibit acid formation in isolated gastric glands by different mechanisms. Biochemical Pharmacology, 35(19), 3381-5. [Link]

-

ResearchGate. (n.d.). Stereoselective sulfoxide formation from a thioproline derivative. Retrieved from ResearchGate. [Link]

-

Al-Ghananeem, A. M., et al. (2023). Bioanalytical method development, in-vivo pharmacokinetic evaluation, ex-vivo platelet aggregation inhibition activity of a novel solid dispersion formulation of ticagrelor. Heliyon, 9(12), e22421. [Link]

-

Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. Retrieved from Organic Chemistry Portal. [Link]

-

Separation Science. (n.d.). Methods and Applications for Bioclinical Analysis. Retrieved from Separation Science. [Link]

Sources

- 1. Prothipendyl - Wikipedia [en.wikipedia.org]

- 2. What is Prothipendyl Hydrochloride used for? [synapse.patsnap.com]

- 3. What is the mechanism of Prothipendyl Hydrochloride? [synapse.patsnap.com]

- 4. longdom.org [longdom.org]

- 5. orbi.uliege.be [orbi.uliege.be]

- 6. Range of therapeutic prothipendyl and prothipendyl sulfoxide concentrations in clinical blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Drug Metabolism by CYP450 Enzymes - Proteopedia, life in 3D [proteopedia.org]

- 11. dynamed.com [dynamed.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Investigating the Active Oxidants Involved in Cytochrome P450 Catalyzed Sulfoxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Flavin-containing monooxygenase - Wikipedia [en.wikipedia.org]

- 15. Flavin Containing Monooxygenases and Metabolism of Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 17. Mammalian flavin-containing monooxygenases: structure/function, genetic polymorphisms and role in drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Bioanalytical method development, in-vivo pharmacokinetic evaluation, ex-vivo platelet aggregation inhibition activity of a novel solid dispersion formulation of ticagrelor - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Toxicokinetics, in vivo metabolic profiling and tissue distribution of chlorfenapyr in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Stability and Degradation Products of Prothipendyl Sulphoxide

Introduction

Prothipendyl, an azaphenothiazine neuroleptic agent, is utilized for its anxiolytic, antiemetic, and antihistamine properties in the management of anxiety and agitation.[1] As with any pharmaceutical compound, a thorough understanding of its stability and degradation profile is paramount for ensuring patient safety and therapeutic efficacy. This technical guide provides a comprehensive exploration of the stability of prothipendyl and its primary oxidative metabolite, prothipendyl sulphoxide. For researchers, scientists, and drug development professionals, this document delineates the anticipated degradation pathways, outlines robust analytical methodologies for the separation and identification of degradation products, and offers detailed experimental protocols grounded in scientific first principles.

The core of this guide focuses on prothipendyl sulphoxide, a molecule of significant interest due to its formation both as a primary metabolite and a potential degradation product.[2] A proactive approach to understanding its stability under various stress conditions is not merely a regulatory requirement but a scientific necessity for the development of a stable and reliable drug product.

The Genesis of Prothipendyl Sulphoxide: A Metabolic Perspective

The biotransformation of prothipendyl is a critical consideration in its overall pharmacological profile. In vitro studies utilizing human liver microsomes have elucidated that the metabolism of prothipendyl is predominantly mediated by the cytochrome P450 (CYP) enzyme superfamily.[2] The primary metabolic routes are Phase I oxidative reactions, namely N-demethylation of the dimethylaminopropyl side chain and S-oxidation of the azaphenothiazine ring system.[2]

S-oxidation, a common metabolic pathway for phenothiazine-related structures, leads to the formation of prothipendyl sulphoxide.[3][4] This reaction is catalyzed by specific CYP isoenzymes, with CYP3A4 being identified as a key contributor to the formation of prothipendyl sulphoxide.[2] The presence of this metabolite in clinical blood samples underscores its physiological relevance.[5]

Forced Degradation: Unveiling the Intrinsic Stability of Prothipendyl Sulphoxide

Forced degradation studies are an indispensable tool in pharmaceutical development, providing crucial insights into the intrinsic stability of a drug substance and facilitating the development of stability-indicating analytical methods.[6] By subjecting prothipendyl sulphoxide to stress conditions more severe than those encountered during long-term storage, we can predict its degradation pathways and identify potential degradation products.[7]

Hydrolytic Degradation

The stability of prothipendyl sulphoxide across a range of pH values is a critical quality attribute.

-

Acidic Conditions: In the presence of strong acids (e.g., 0.1 M to 1 M HCl) and elevated temperatures, the ether linkage in the side chain of prothipendyl sulphoxide may be susceptible to hydrolysis. Furthermore, the basic dimethylamino group will be protonated, which may influence the overall electronic distribution and stability of the molecule.

-

Basic Conditions: Under basic conditions (e.g., 0.1 M to 1 M NaOH), phenothiazine-related structures can be susceptible to oxidation. While the sulphoxide is already an oxidized form, further degradation or rearrangement reactions may occur, particularly at elevated temperatures.

-

Neutral Conditions: In neutral aqueous solutions, the primary degradation pathway is likely to be photolytic or oxidative, especially in the presence of light and oxygen.

Oxidative Degradation

The sulfur atom in the sulphoxide is susceptible to further oxidation.

-

Prothipendyl Sulphone: A highly probable degradation product under oxidative stress (e.g., exposure to hydrogen peroxide) is the corresponding prothipendyl sulphone . This over-oxidation is a well-documented pathway for sulfoxides.[8] The formation of the sulphone represents a significant change in the electronic and steric properties of the molecule, which must be analytically resolved from the parent drug and the sulphoxide.

Photodegradation

Phenothiazine derivatives are notoriously sensitive to light.[1][9]

-

Mechanism: Upon absorption of UV or visible light, the prothipendyl sulphoxide molecule can be excited to a higher energy state, leading to the formation of reactive species such as radical cations.[3] These intermediates can then undergo a variety of reactions, including N-dealkylation, side-chain cleavage, and further oxidation, resulting in a complex mixture of degradation products.[10] The photochemical decomposition of prothipendyl has been noted, and it is reasonable to expect that the sulphoxide will also exhibit photosensitivity.[11]

Thermal Degradation

Exposure to dry heat can provide the energy required to initiate degradation reactions. For prothipendyl sulphoxide, thermolysis may lead to cleavage of the side chain or rearrangements within the azaphenothiazine ring system. The extent of degradation is dependent on both temperature and duration of exposure.

Proposed Degradation Pathways of Prothipendyl Sulphoxide

Based on the chemical structure of prothipendyl sulphoxide and the known degradation patterns of related phenothiazine compounds, the following degradation pathways are proposed.

Caption: Proposed degradation pathways of prothipendyl leading to and from prothipendyl sulphoxide.

Development of a Stability-Indicating UPLC Method

A robust stability-indicating analytical method is essential to separate and quantify prothipendyl, prothipendyl sulphoxide, and all potential degradation products. An Ultra-Performance Liquid Chromatography (UPLC) method offers significant advantages in terms of resolution, speed, and sensitivity.

Experimental Workflow for Method Development

Caption: Workflow for the development of a stability-indicating UPLC method.

Step-by-Step Protocol for UPLC Method Development

-

Preparation of Stock Solutions: Prepare individual stock solutions of prothipendyl and, if available, prothipendyl sulphoxide and other potential degradation products in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Forced Degradation Sample Preparation:

-

Acid Hydrolysis: To 1 mL of prothipendyl sulphoxide stock solution, add 1 mL of 1 M HCl. Heat at 80°C for 2 hours. Cool and neutralize with 1 M NaOH.

-

Base Hydrolysis: To 1 mL of prothipendyl sulphoxide stock solution, add 1 mL of 1 M NaOH. Heat at 80°C for 2 hours. Cool and neutralize with 1 M HCl.

-

Oxidative Degradation: To 1 mL of prothipendyl sulphoxide stock solution, add 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.

-

Photodegradation: Expose a solution of prothipendyl sulphoxide (100 µg/mL in methanol:water 1:1) to a photostability chamber according to ICH Q1B guidelines.

-

Thermal Degradation: Expose the solid powder of prothipendyl sulphoxide to 105°C for 24 hours. Dissolve in the mobile phase for analysis.

-

-

Chromatographic Conditions (Starting Point):

-

Column: A reversed-phase C18 column with a particle size of ≤ 2 µm (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Start with a shallow gradient (e.g., 5% to 95% B over 10 minutes) to scout for all potential impurities.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 30°C.

-

Detector: Photodiode Array (PDA) detector to monitor at multiple wavelengths and assess peak purity. A primary wavelength of 254 nm is a good starting point for aromatic compounds.

-

-

Method Optimization:

-

Adjust the gradient slope and duration to achieve optimal separation of all peaks.

-

Evaluate different mobile phase pH values and organic modifiers (e.g., methanol) to fine-tune selectivity.

-

Ensure that the prothipendyl sulphoxide peak is well-resolved from the parent drug and all degradation products, with a resolution of >1.5 for all critical pairs.

-

-

Method Validation: Once the method is optimized, perform a full validation according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness.

| Parameter | Recommended Starting Conditions |

| Instrument | UPLC with PDA Detector |

| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Column Temp. | 30°C |

| Injection Vol. | 2 µL |

| Detection | PDA, 210-400 nm (monitor at 254 nm) |

| Gradient | 5% B to 95% B in 10 min, hold for 2 min |

Characterization of Degradation Products

The identification and structural elucidation of degradation products are crucial for understanding the degradation pathways and assessing their potential toxicity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique for the identification of unknown impurities. By coupling the separation power of UPLC with the mass-resolving capability of a mass spectrometer, we can obtain the molecular weight and fragmentation pattern of each degradation product.

-

Fragmentation of Prothipendyl Core: The azaphenothiazine core of prothipendyl and its derivatives will produce characteristic fragment ions. Cleavage of the dimethylaminopropyl side chain is a common fragmentation pathway. The mass difference between the parent ion and the fragment ions can provide valuable structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For definitive structural elucidation, isolation of the degradation product followed by NMR spectroscopy is often necessary.

-

¹H NMR: The proton NMR spectrum will provide information on the number and connectivity of protons in the molecule. The chemical shifts of protons adjacent to the sulphoxide or sulphone group will be significantly different from those in the parent prothipendyl, providing a clear indication of the oxidation state of the sulfur atom.[12]

-

¹³C NMR: The carbon NMR spectrum will complement the proton NMR data, providing information on the carbon skeleton of the molecule.

-

2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for establishing the complete connectivity of the molecule and confirming the structure of unknown degradation products.

Conclusion

The stability of prothipendyl and its primary metabolite, prothipendyl sulphoxide, is a critical aspect of its pharmaceutical development. A thorough understanding of the degradation pathways under various stress conditions is essential for the development of a stable formulation and robust analytical methods. This guide has outlined the key considerations for investigating the stability of prothipendyl sulphoxide, from forced degradation studies to the development of a stability-indicating UPLC method and the characterization of degradation products using advanced analytical techniques. By adopting a systematic and scientifically sound approach, researchers can ensure the quality, safety, and efficacy of prothipendyl-containing drug products.

References

-

Krämer, M., et al. (2018). Range of therapeutic prothipendyl and prothipendyl sulfoxide concentrations in clinical blood samples. Drug Testing and Analysis, 10(6), 1009-1016. Available from: [Link]

-

International Journal of Pharmaceutical Sciences. (2025). Stability Indicating Method Development and Validated for the Quantification of Trihexyphenidyl and Trifluoperazine in Bulk and Pharmaceutical Dosage Form by UPLC. Available from: [Link]

-

ResearchGate. Phenothiazine oxidation process. Available from: [Link]

-

Blazheyevskiy, A. Y., & Blazheyevska, T. V. (2024). Determination of prothipendyl by difference spectrophotometric method based on the absorption of its sulfoxide. Chemical Papers, 78(4), 2419-2428. Available from: [Link]

-

MedCrave. (2016). Forced Degradation Studies. Available from: [Link]

-

Roseboom, H., & Perrin, J. H. (1977). Oxidation kinetics of phenothiazine and 10-methylphenothiazine in acidic medium. Journal of Pharmaceutical Sciences, 66(10), 1392-1395. Available from: [Link]

-

Klemen, H., et al. (2022). Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. Advanced Pharmaceutical Bulletin, 12(1), 77-85. Available from: [Link]

-

Abraham, R. J., et al. (2008). 1H Chemical Shifts in NMR. Part 27: Proton Chemical Shifts in Sulfoxides and Sulfones and the Magnetic Anisotropy, Electric Field and Steric Effects of the SO Bond. Magnetic Resonance in Chemistry, 46(7), 667-675. Available from: [Link]

-

PharmaGuideline. (2023). Forced Degradation Study in Pharmaceutical Stability. Available from: [Link]

-

ResearchGate. Proposed degradation pathways of the drug under different hydrolytic conditions. Available from: [Link]

-

Roseboom, H., & Fresen, J. A. (1975). Oxidative degradation of phenothiazines. Part I Identification of some degradation products of phenothiazine. Pharmaceutica Acta Helvetiae, 50(3), 55-59. Available from: [Link]

-

ResearchGate. (2015). Studies on photodegradation process of psychotropic drugs: a review. Available from: [Link]

-

MDPI. (2022). Synthesis and Properties of Polyarylene Ether Nitrile and Polyphenylene Sulfone Copolymers. Available from: [Link]

-

ResearchGate. Structure of the phenothiazine derivatives and related compounds. Available from: [Link]

-

ResearchGate. MS/MS spectra and proposed fragmentation patterns of the four newly found metabolites. Available from: [Link]

-

National Center for Biotechnology Information. (2021). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. Available from: [Link]

-

ResearchGate. Fragmentation mass spectra of selected metabolites with purposed fragmentation pathways. Available from: [Link]

-

MDPI. (2020). Synthesis and Characterization of Copoly(Ether Sulfone)s with Different Percentages of Diphenolic Acid Units. Available from: [Link]

-

Calza, P., et al. (2004). Pharmaceuticals in STP effluents and their solar photodegradation in aquatic environment. Chemosphere, 54(2), 247-257. Available from: [Link]

-

ResearchGate. FLOW CHART OF HYDROLYTIC DEGRADATION B. Oxidative Degradation. Available from: [Link]

-

ResearchGate. (2025). Range of therapeutic prothipendyl and prothipendyl sulfoxide concentrations in clinical blood samples. Available from: [Link]

-

University of Alabama at Birmingham. MS/MS interpretation in identification of unknowns. Available from: [Link]

-

National Center for Biotechnology Information. (2015). Studies on photodegradation process of psychotropic drugs: a review. Available from: [Link]

-

Harris, J. M., et al. (1991). Preparation of characterization of poly(ethylene glycol) vinyl sulfone. Journal of Polymer Science Part A: Polymer Chemistry, 29(11), 1615-1627. Available from: [Link]

-

The Royal Society of Chemistry. (2020). Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis. Available from: [Link]

-

Beattie, I. G., et al. (1995). The S-oxidative degradation of a novel corticosteroid tipredane (INN) Part III. Detailed investigations into the disulphoxidation of tipredane. Journal of Pharmaceutical and Biomedical Analysis, 13(12), 1467-1478. Available from: [Link]

-

The Royal Society of Chemistry. Supporting information Reduction of sulfoxides catalyzed by the commercially available manganese complex MnBr(CO)5. Available from: [Link]

-

ResearchGate. (A) 1 H NMR spectrum of synthetic sulfoxide recorded at. Available from: [Link]

-

National Center for Biotechnology Information. (2022). Synthesis, physico-chemical characterization, and environmental applications of meso porous crosslinked poly (azomethine-sulfone)s. Available from: [Link]

-

Kwiecień, A., et al. (2024). Development and validation of stability indicating UPLC methods for related substances and assay analyses of ricobendazole hydrochloride. Journal of Pharmaceutical and Biomedical Analysis, 240, 115933. Available from: [Link]

-

Brzyska, M., et al. (2001). Oxidative and hydrolytic properties of beta-amyloid. European Journal of Biochemistry, 268(13), 3659-3667. Available from: [Link]

-

National Center for Biotechnology Information. (2022). Systematic Identification, Fragmentation Pattern, And Metabolic Pathways of Hyperoside in Rat Plasma, Urine, And Feces by UPLC-Q-Exactive Orbitrap MS. Available from: [Link]

-

Semantic Scholar. (1998). Synthesis and characterization of poly(ether sulfone) copolymers. Available from: [https://www.semanticscholar.org/paper/Synthesis-and-characterization-of-poly(ether-copolymers-Srinivasan-Mandal/3f822956c5e53e7f45778a4878a8e1f0e26b1588]([Link]

-

ResearchGate. Development and validation of stability indicating UPLC method for the simultaneous determination of beta-blockers and diuretic drugs in pharmaceutical …. Available from: [Link]

-

National Center for Biotechnology Information. (2022). Development and Validation of a Stability-Indicating UPLC Method for the Determination of Hexoprenaline in Injectable Dosage Form Using AQbD Principles. Available from: [Link]

-

ResearchGate. (2018). Development and Validation of Stability Indicating RP-HPLC Method for Determination of Related Substances in Fenoprofen Calcium. Available from: [Link]

-

Journal of Pharmaceutical Negative Results. (2022). Stability Indicating RP-UPLC Method Development Validation and Dissolution Testing of Semaglutide. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. employees.csbsju.edu [employees.csbsju.edu]

- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 7. Oxidation kinetics of phenothiazine and 10-methylphenothiazine in acidic medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. biopharminternational.com [biopharminternational.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. d-nb.info [d-nb.info]

- 12. 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond - PubMed [pubmed.ncbi.nlm.nih.gov]

Foreword: The Crucial Role of Metabolite Standards in Pharmaceutical Analysis

An In-depth Technical Guide to the Analytical Standard of Prothipendyl Sulphoxide

In the landscape of drug development and clinical diagnostics, the parent drug often tells only part of the story. The journey of a therapeutic agent through the body is a complex narrative of metabolic transformation. Understanding this narrative is paramount, and at its heart lies the use of pure, well-characterized analytical standards for the resulting metabolites. Prothipendyl, an azaphenothiazine neuroleptic, is no exception. Its principal Phase I metabolite, Prothipendyl Sulphoxide, is a key analyte in pharmacokinetic, toxicological, and therapeutic drug monitoring studies.[1] This guide, written from the perspective of a senior application scientist, eschews a simple recitation of facts. Instead, it provides a comprehensive framework for understanding, establishing, and utilizing the analytical standard of Prothipendyl Sulphoxide, emphasizing the scientific rationale that underpins each methodological choice.

Physicochemical Profile of the Prothipendyl Sulphoxide Analyte

Establishing a robust analytical method begins with a fundamental understanding of the target molecule. Prothipendyl Sulphoxide is the product of the S-oxidation of the parent drug, Prothipendyl, a metabolic conversion primarily catalyzed by the cytochrome P450 isoenzyme CYP3A4.[1] This single oxidative step significantly alters the molecule's physicochemical properties, which in turn dictates the entire analytical strategy.

The introduction of the sulfinyl group (>S=O) increases the molecule's polarity compared to the parent sulfide. This functional group also introduces a stereocenter at the sulfur atom, making the molecule chiral.[2] While enantioselective analysis is beyond the scope of most routine monitoring, awareness of this chirality is crucial for high-resolution method development.

Sources

discovery and history of Prothipendyl Sulphoxide

An In-depth Technical Guide to the Discovery and History of Prothipendyl Sulphoxide

Abstract

Prothipendyl, an azaphenothiazine derivative, has been utilized in European markets for its anxiolytic, antiemetic, and sedative properties.[1][2] The clinical and forensic evaluation of this compound is intrinsically linked to the understanding of its metabolic fate. This guide provides a comprehensive overview of Prothipendyl Sulphoxide, the principal Phase I metabolite of Prothipendyl. We will explore the historical context of the parent drug's development, the biochemical discovery of its sulphoxide metabolite, its pharmacological significance, and the analytical methodologies that have been pivotal in its detection and quantification. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of Prothipendyl metabolism.

The Parent Compound: Prothipendyl

The journey of Prothipendyl Sulphoxide begins with its parent compound, Prothipendyl. The development of phenothiazine-related drugs is a story of scientific serendipity.[3][4] Originating from the study of methylene blue, a phenothiazine dye, in the late 19th century, this class of compounds was initially explored for antihistaminergic effects.[3] This research eventually led to the synthesis of chlorpromazine and the dawn of modern psychopharmacology.

Prothipendyl (brand names Dominal, Timovan) emerged from this wave of innovation as a tricyclic azaphenothiazine neuroleptic agent.[1][5][6] Structurally, it is distinguished from the phenothiazine promazine by the substitution of a carbon atom with a nitrogen atom in the tricyclic ring.[1] It is classified as a low-potency, or atypical, neuroleptic primarily indicated for managing anxiety, agitation, and sleep disorders associated with psychiatric conditions.[2][5][7] Its therapeutic effects are attributed to a multi-faceted mechanism of action, including antagonism of dopamine D1/D2 receptors and histamine H1 receptors, which accounts for its sedative and calming properties.[5][8][9]

Discovery through Metabolism: The Emergence of Prothipendyl Sulphoxide

The discovery of Prothipendyl Sulphoxide is not one of direct synthesis for a therapeutic purpose, but rather a finding rooted in the study of drug metabolism. As with most xenobiotics, Prothipendyl undergoes biotransformation in the body, primarily in the liver, to facilitate its excretion. Prothipendyl Sulphoxide was identified as a major Phase I metabolite.[10][11]

This transformation is an oxidation reaction, where an oxygen atom is added to the sulfur atom of the benzothiazine ring, converting the sulfide into a sulphoxide. This metabolic step is primarily catalyzed by the cytochrome P450 (CYP) family of enzymes. In vitro studies using human liver microsomes have identified that while multiple isoforms are involved (CYP1A2, CYP2D6, CYP2C19, and CYP3A4), the CYP3A4 isoenzyme is principally responsible for the formation of Prothipendyl Sulphoxide.[6][11]

Caption: Metabolic pathway of Prothipendyl to Prothipendyl Sulphoxide.

Pharmacokinetic Profile and Clinical Significance

The identification of Prothipendyl Sulphoxide is crucial for understanding the complete pharmacokinetic profile of Prothipendyl. Following oral administration, both the parent drug and its sulphoxide metabolite can be detected in the bloodstream. The monitoring of both compounds is essential in therapeutic drug management and forensic toxicology to confirm ingestion and assess metabolism.[10][11]

Studies have quantified the serum concentrations of both molecules in patients receiving therapeutic doses of Prothipendyl. These findings are critical for establishing reference concentration ranges for clinical interpretation.

Table 1: Average Serum Concentrations Post-Prothipendyl Administration

| Dose Administered | Time After Intake | Average Prothipendyl Conc. (ng/mL) | Average Prothipendyl Sulphoxide Conc. (ng/mL) |

| 40 mg | 1 hour | 18.0 | 4.3 |

| 40 mg | 10.5 hours | 7.9 | 3.6 |

| 80 mg | 1 hour | 42.6 | 4.3 (avg.) |

| 80 mg | 10.5 hours | 15.2 | 3.6 (avg.) |

| Data synthesized from studies on psychiatric patients.[10][11] |

The data indicates that Prothipendyl Sulphoxide is consistently present in serum following administration of the parent drug, although at lower concentrations.[10][11] Its presence serves as a reliable biomarker for Prothipendyl exposure.

Analytical Methodologies and Protocols

The characterization and quantification of Prothipendyl Sulphoxide have been enabled by advancements in analytical chemistry. Two primary methodologies have been instrumental.

Difference Spectrophotometry

An established method for quantifying Prothipendyl in pharmaceutical preparations involves its deliberate oxidation to Prothipendyl Sulphoxide.[12][13] This technique, known as difference spectrophotometry, leverages the change in the ultraviolet (UV) absorption spectrum upon oxidation. The resulting difference in absorbance is directly proportional to the concentration of the intact parent drug.[12][13]

Experimental Protocol: Spectrophotometric Assay

-

Standard Preparation: A working standard solution of Prothipendyl hydrochloride is prepared in a 0.01 mol/L sulfuric acid solution.[13]

-

Sample Preparation: An aliquot of the test solution (e.g., from dissolved tablets) is prepared at a similar concentration.

-

Oxidation: The sample solution is treated with an oxidizing agent, such as potassium caroate (Oxone), to quantitatively convert Prothipendyl to Prothipendyl Sulphoxide.[12]

-

Measurement: A spectrophotometer is used to measure the absorbance of the oxidized sample solution at the wavelength of maximum absorption for the sulphoxide (e.g., 278 nm or 340 nm).[12][13]

-

Reference: An unoxidized solution of the drug at the same concentration is used as the reference in the spectrophotometer.

-

Calculation: The difference in absorbance (ΔA) is used to determine the concentration of Prothipendyl based on a calibration curve constructed according to Beer's law.[12]

Liquid Chromatography-Mass Spectrometry (LC-MS)

For the highly sensitive and specific detection of Prothipendyl and its metabolites in biological matrices like blood and serum, High-Performance Liquid Chromatography coupled to Triple Quadrupole Mass Spectrometry (LC-QQQ-MS) is the gold standard.[10][11] This method allows for the separation, identification, and precise quantification of each compound.

Workflow: LC-MS/MS Analysis

Sources

- 1. Prothipendyl - Wikipedia [en.wikipedia.org]

- 2. pillintrip.com [pillintrip.com]

- 3. A history of antipsychotic drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. History of the development of antipsychotic medication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. grokipedia.com [grokipedia.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Prothipendyl | C16H19N3S | CID 14670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. What is Prothipendyl Hydrochloride used for? [synapse.patsnap.com]

- 9. What is the mechanism of Prothipendyl Hydrochloride? [synapse.patsnap.com]

- 10. Range of therapeutic prothipendyl and prothipendyl sulfoxide concentrations in clinical blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Spectrophotometric Assay of Prothipendyl through the Determination of Its Sulfoxide | French-Ukrainian Journal of Chemistry [fujc.pp.ua]

- 13. d-nb.info [d-nb.info]

Prothipendyl Sulphoxide CAS number and molecular structure

An In-depth Technical Guide to Prothipendyl Sulphoxide

Introduction

Prothipendyl Sulphoxide is the principal Phase I metabolite of Prothipendyl, an azaphenothiazine neuroleptic agent used for its anxiolytic and antiemetic properties.[1][2] As the product of metabolic sulfoxidation, this molecule is of paramount importance in pharmacokinetic studies, clinical drug monitoring, and forensic toxicology.[3] The conversion from the parent drug, Prothipendyl, involves the oxidation of the sulfur atom within the tricyclic ring system, a common metabolic pathway for phenothiazine-type compounds.[4] Understanding the chemical nature, synthesis, and analytical detection of Prothipendyl Sulphoxide is critical for researchers and drug development professionals to accurately interpret biological data and assess drug efficacy and safety.

This guide provides a comprehensive technical overview of Prothipendyl Sulphoxide, detailing its molecular characteristics, synthesis protocols, analytical methodologies, and pharmacological relevance.

Chemical Identity and Molecular Structure

Prothipendyl Sulphoxide is identified by a unique Chemical Abstracts Service (CAS) number and possesses distinct molecular properties derived from its parent compound. The key identifiers and properties are summarized below.

| Property | Value | Source |

| CAS Number | 10071-01-9 | [5] |

| Molecular Formula | C₁₆H₁₉N₃OS | [5] |

| Molecular Weight | 301.41 g/mol | [5] |

| IUPAC Name | N,N-Dimethyl-10H-pyrido[3,2-b][5][6]benzothiazine-10-propanamine 5-Oxide | [5] |

The structure consists of a pyrido[3,2-b][5][6]benzothiazine core, which is characteristic of azaphenothiazines.[2] The defining feature of the sulphoxide metabolite is the sulfinyl group (>S=O) at position 5 of the benzothiazine ring. This oxidation introduces a chiral center at the sulfur atom, making the molecule optically active.[7]

Caption: Molecular Structure of Prothipendyl Sulphoxide.

Formation and Synthesis

Prothipendyl Sulphoxide can be generated through both biological metabolism and directed chemical synthesis.

Metabolic Pathway (In Vivo)

In the body, Prothipendyl undergoes Phase I metabolism, primarily through sulfoxidation.[3][4] This reaction is catalyzed by cytochrome P450 (CYP) enzymes in the liver. The process introduces an oxygen atom to the electron-rich sulfur of the azaphenothiazine core, increasing the molecule's polarity to facilitate eventual excretion. This metabolic conversion is a critical factor in determining the drug's half-life and overall pharmacological profile.

Caption: Metabolic conversion of Prothipendyl to its sulphoxide.

Chemical Synthesis Protocol (In Vitro)

The synthesis of Prothipendyl Sulphoxide in a laboratory setting is typically achieved by the controlled oxidation of Prothipendyl. This method is essential for producing an analytical standard for research and clinical assays. A common approach involves using a strong yet selective oxidizing agent.

Principle: Prothipendyl hydrochloride is oxidized by an agent such as potassium caroate (available as Oxone®) or hydrogen peroxide in an acidic medium.[8][9] The reaction specifically targets the sulfur atom without significantly altering the rest of the molecule.

Step-by-Step Protocol:

-

Preparation of Prothipendyl Solution: Accurately weigh and dissolve Prothipendyl hydrochloride in a suitable acidic solvent (e.g., 0.01 M sulfuric acid) to a known concentration.

-

Preparation of Oxidizing Agent: Prepare a fresh solution of the oxidizing agent (e.g., potassium caroate) in the same solvent.

-

Reaction: Add an aliquot of the oxidizing agent solution to the Prothipendyl solution. The reaction is typically rapid and proceeds at room temperature.

-

Reaction Monitoring: The formation of the sulphoxide can be monitored using UV-Vis spectrophotometry by observing the appearance of a characteristic absorption maximum around 340 nm.[8]

-

Purification (Optional): For obtaining a pure standard, the reaction mixture can be purified using techniques like preparative High-Performance Liquid Chromatography (HPLC) or crystallization.

Analytical Methodologies

Accurate detection and quantification of Prothipendyl Sulphoxide are vital, particularly in biological matrices. Two primary methods are employed: liquid chromatography coupled with mass spectrometry and difference spectrophotometry.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for quantifying Prothipendyl and its sulphoxide metabolite in clinical and forensic samples like serum or plasma.[3]

Principle: The method combines the superior separation capabilities of HPLC with the high sensitivity and specificity of tandem mass spectrometry.

Experimental Workflow:

-

Sample Preparation: A protein precipitation step is typically performed on the serum sample, followed by centrifugation to obtain a clear supernatant.

-

Chromatographic Separation: The supernatant is injected into an HPLC system, where Prothipendyl and Prothipendyl Sulphoxide are separated on a reverse-phase column (e.g., C18) using a gradient elution of mobile phases (e.g., acetonitrile and water with a formic acid modifier).

-

Mass Spectrometric Detection: The separated analytes are ionized (typically via electrospray ionization, ESI) and detected by a triple quadrupole mass spectrometer. Specific precursor-to-product ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode for unambiguous identification and quantification.

Difference Spectrophotometry

This technique offers a simpler, more accessible method for quantifying the parent drug by measuring the change in absorbance upon its conversion to the sulphoxide.[8]

Principle: Prothipendyl and its sulphoxide have distinct UV absorption spectra. The sulphoxide exhibits a strong absorbance peak around 340 nm where the parent compound has minimal absorbance. By measuring the absorbance of a solution before and after in-situ oxidation, the concentration of the original Prothipendyl can be determined.

Caption: Workflow for Difference Spectrophotometry Assay.

Pharmacological and Toxicological Significance

The formation of Prothipendyl Sulphoxide is a key event in the drug's disposition. In serum samples from patients treated with Prothipendyl, the sulphoxide is consistently detected, though typically at lower concentrations than the parent drug.[3] For instance, in patients receiving 40-80 mg doses of Prothipendyl, serum concentrations of the sulphoxide metabolite averaged between 3.6 ng/mL and 4.3 ng/mL.[3]

The presence and ratio of Prothipendyl Sulphoxide to Prothipendyl can provide valuable information:

-

Metabolic Status: The ratio can indicate an individual's metabolic rate, which can be influenced by genetic factors (CYP enzyme polymorphisms) or drug-drug interactions.

-

Time of Ingestion: In forensic cases, the relative concentrations can help estimate the time since the last dose.

-

Pharmacological Activity: While often considered an inactive metabolite for detoxification, some sulphoxides of related phenothiazines retain a degree of neuroleptic activity.[9] The precise pharmacological profile of Prothipendyl Sulphoxide is less characterized but remains an important area for investigation.

Conclusion

Prothipendyl Sulphoxide is a central molecule in the study of its parent drug, Prothipendyl. Its identification via CAS number 10071-01-9 and a molecular formula of C₁₆H₁₉N₃OS provides a clear basis for its study.[5] As the primary product of metabolic sulfoxidation, its formation is integral to the drug's pharmacokinetics. The ability to both synthesize it chemically and detect it with high sensitivity using methods like LC-MS/MS and difference spectrophotometry equips researchers with the necessary tools to conduct advanced pharmacological, clinical, and toxicological investigations. A thorough understanding of this metabolite is indispensable for any professional engaged in the development and clinical application of azaphenothiazine-based therapeutics.

References

-

Westphal, F., et al. (2017). Range of therapeutic prothipendyl and prothipendyl sulfoxide concentrations in clinical blood samples. PubMed. Retrieved from [Link]

-

Wikipedia. (n.d.). Prothipendyl. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Prothipendyl. PubChem Compound Summary for CID 14670. Retrieved from [Link]

-

Blazheievskyi, M. Y., & Koval, I. A. (2023). Determination of prothipendyl by difference spectrophotometric method based on the absorption of its sulfoxide. Chemical Papers. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Enantioselective Oxidation of an Alkyl Aryl Sulfide: Synthesis of (S)-(-)-Methyl p-Bromophenyl Sulfoxide. Retrieved from [Link]

-

Galzigna, L., et al. (1993). Horseradish peroxidase-catalyzed sulfoxidation of promethazine and properties of the sulfoxide. PubMed. Retrieved from [Link]

-

Wikipedia. (n.d.). Sulfoxide. Retrieved from [Link]

-

MDPI. (2023). Advance in the Synthesis of Sulfoxides and Sulfinamides from β-Sulfinyl Esters. Molecules. Retrieved from [Link]

-

Galzigna, L., et al. (1997). A peroxidase-catalyzed sulfoxidation of promethazine. PubMed. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Sulfoxidation – Knowledge and References. Retrieved from [Link]

Sources

- 1. Prothipendyl - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Range of therapeutic prothipendyl and prothipendyl sulfoxide concentrations in clinical blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. scbt.com [scbt.com]

- 6. Prothipendyl | C16H19N3S | CID 14670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Sulfoxide - Wikipedia [en.wikipedia.org]

- 8. d-nb.info [d-nb.info]

- 9. Horseradish peroxidase-catalyzed sulfoxidation of promethazine and properties of promethazine sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Validated HPLC-UV Method for the Quantification of Prothipendyl Sulphoxide in Human Plasma

Abstract

This application note describes a robust and validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative analysis of prothipendyl sulphoxide, the primary metabolite of the azaphenothiazine neuroleptic, prothipendyl, in human plasma. The protocol details a comprehensive workflow, including an optimized solid-phase extraction (SPE) procedure for sample clean-up and analyte enrichment, followed by chromatographic separation on a C18 reversed-phase column. The method is designed for researchers, clinical scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and therapeutic drug monitoring studies of prothipendyl.

Introduction: The Rationale for Prothipendyl Sulphoxide Monitoring

Prothipendyl is an azaphenothiazine derivative used for its anxiolytic, antiemetic, and sedative properties.[1][2] Following administration, prothipendyl undergoes extensive hepatic metabolism, primarily through sulphoxidation, to form its major active metabolite, prothipendyl sulphoxide.[3] Given that metabolites can contribute significantly to the overall therapeutic and toxicological profile of a drug, the direct measurement of prothipendyl sulphoxide in plasma is crucial for a comprehensive understanding of its pharmacokinetics and for assessing patient exposure.[3]

While LC-MS/MS methods are common for bioanalysis, a validated HPLC-UV method offers a cost-effective, accessible, and reliable alternative for routine analysis in many laboratory settings. The scientific basis for this method lies in the distinct ultraviolet (UV) absorbance profile of prothipendyl sulphoxide compared to its parent compound. Prothipendyl sulphoxide exhibits a significant absorbance maximum around 340 nm, a wavelength at which the parent prothipendyl has lower absorbance.[4][5] This spectral difference allows for selective detection and quantification of the metabolite, even in the presence of the parent drug.

This document provides a detailed protocol, from sample preparation to data analysis, underpinned by established principles of bioanalytical method validation as outlined by the FDA.[6]

Materials and Methods

Reagents and Chemicals

-

Prothipendyl Sulphoxide reference standard (CAS 10071-01-9)

-

Prothipendyl reference standard (for selectivity testing)

-

Internal Standard (IS): A structurally similar, stable compound not present in the matrix (e.g., another phenothiazine derivative like perphenazine).

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid, analytical grade

-

Ammonium hydroxide, analytical grade

-

Human plasma (with anticoagulant, e.g., K2EDTA), sourced from a certified vendor.

-

Solid-Phase Extraction (SPE) cartridges: Hydrophilic-Lipophilic Balanced (HLB) or polymeric reversed-phase cartridges (e.g., Strata-X).[7][8]

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The following conditions are a validated starting point and may be optimized for specific systems.

| Parameter | Condition | Causality and Rationale |

| HPLC Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm | Provides excellent retention and separation for moderately polar compounds like prothipendyl and its metabolite. |

| Mobile Phase | Acetonitrile: 25 mM Phosphate Buffer (pH 3.0) (40:60 v/v) | The organic/aqueous mixture allows for efficient elution from the C18 column. A slightly acidic pH ensures that the tertiary amine group on the prothipendyl side chain is protonated, leading to sharper peaks and better chromatographic performance. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and system pressure. |

| Injection Volume | 20 µL | A typical injection volume that balances sensitivity with the potential for column overload. |

| UV Detection | 340 nm | This wavelength is selected based on the UV spectrum of prothipendyl sulphoxide, which shows a distinct absorbance maximum here, ensuring high sensitivity and selectivity for the metabolite over the parent drug.[4][5] |

| Column Temp. | 30 °C | Maintaining a constant column temperature ensures reproducible retention times and peak shapes. |

| Internal Std. | Perphenazine (or similar) | An internal standard is critical for correcting variations in extraction efficiency and injection volume, ensuring accuracy and precision. |

Experimental Protocols

Preparation of Standards and Quality Control Samples

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve prothipendyl sulphoxide and the Internal Standard (IS) in methanol to prepare individual primary stock solutions.

-

Working Standard Solutions: Prepare serial dilutions of the prothipendyl sulphoxide primary stock in a 50:50 methanol:water mixture to create working standards for the calibration curve.

-

Calibration Curve (CC) and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working standard solutions to create CC samples covering the expected clinical concentration range (e.g., 1-100 ng/mL) and QC samples at low, medium, and high concentrations. This process validates the method's performance across the entire quantification range.

Plasma Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is chosen over protein precipitation or liquid-liquid extraction to achieve a cleaner extract, reduce matrix effects, and concentrate the analyte, thereby increasing sensitivity.[7][8][9]

SPE Workflow Diagram

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. theses.gla.ac.uk [theses.gla.ac.uk]

- 6. benchchem.com [benchchem.com]

- 7. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Solid-phase extraction technique for the analysis of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Spectrophotometric Assay of Prothipendyl through the Determination of Its Sulfoxide | French-Ukrainian Journal of Chemistry [fujc.pp.ua]

Application Note: Robust Solid-Phase Extraction of Prothipendyl Sulphoxide from Human Urine for Toxicological and Pharmacokinetic Analysis

Abstract

This application note presents a detailed and optimized protocol for the solid-phase extraction (SPE) of prothipendyl sulphoxide, the primary phase I metabolite of the azaphenothiazine neuroleptic drug prothipendyl, from human urine. Prothipendyl is utilized for its anxiolytic, antiemetic, and sedative properties, making the monitoring of its metabolite crucial in clinical and forensic toxicology, as well as in pharmacokinetic studies. The complex nature of urine as a biological matrix necessitates a robust sample preparation method to ensure accurate and reproducible quantification of the target analyte.[1] This protocol employs a hydrophilic-lipophilic balanced (HLB) polymeric SPE sorbent, which is specifically chosen for its superior ability to retain a broad spectrum of compounds, including polar metabolites like prothipendyl sulphoxide. The methodology detailed herein provides a comprehensive guide for researchers, scientists, and drug development professionals, ensuring high recovery and clean extracts suitable for downstream analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction: The Rationale for Prothipendyl Sulphoxide Monitoring

Prothipendyl, an azaphenothiazine derivative, undergoes extensive metabolism in the body, with prothipendyl sulphoxide being a significant metabolite.[2][3] The quantification of this metabolite in urine is a critical aspect of therapeutic drug monitoring and toxicological screening for several reasons. Firstly, as a metabolite, its presence confirms the ingestion and metabolic processing of the parent drug, prothipendyl. Secondly, the concentration of prothipendyl sulphoxide can provide insights into the metabolic rate of an individual, which can be influenced by genetic factors and drug-drug interactions.[4]

Urine is a common matrix for drug monitoring due to its non-invasive collection and the relatively high concentration of drug metabolites.[1] However, the complexity of the urine matrix, which contains a high concentration of endogenous substances such as salts, urea, and pigments, can interfere with the accurate quantification of the target analyte. Solid-phase extraction (SPE) is a powerful sample preparation technique that addresses these challenges by isolating and concentrating the analyte of interest while removing interfering matrix components.

The choice of SPE sorbent is paramount for the successful extraction of a polar metabolite like prothipendyl sulphoxide. Traditional reversed-phase silica-based sorbents (e.g., C18) may not provide adequate retention for such polar compounds. Therefore, this protocol utilizes a hydrophilic-lipophilic balanced (HLB) polymeric sorbent. The unique chemistry of HLB sorbents, typically a copolymer of a hydrophilic monomer (e.g., N-vinylpyrrolidone) and a lipophilic monomer (e.g., divinylbenzene), allows for the retention of a wide range of compounds, from non-polar to highly polar.[5] This dual retention mechanism ensures efficient capture of prothipendyl sulphoxide from the aqueous urine matrix.

Materials and Reagents

Equipment

-

SPE manifold (e.g., 12- or 24-port vacuum manifold)

-

Vacuum pump

-

Vortex mixer

-

Centrifuge

-

pH meter

-

Analytical balance

-

Pipettes and tips (various volumes)

-

Glass test tubes or autosampler vials

Chemicals and Consumables

-

Prothipendyl Sulphoxide analytical standard

-

Internal Standard (IS) solution (e.g., a structurally similar deuterated compound)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (≥98%)

-

Ammonium hydroxide (28-30%)

-

Deionized water (18.2 MΩ·cm)

-

β-glucuronidase enzyme (from Helix pomatia or recombinant)

-

Acetate or phosphate buffer (for hydrolysis)

-

Hydrophilic-Lipophilic Balanced (HLB) SPE cartridges (e.g., 30 mg, 1 mL)

Detailed Experimental Protocol

This protocol is designed to be a comprehensive workflow, from sample pre-treatment to the final elution of the purified analyte.

Sample Pre-treatment: Enzymatic Hydrolysis

Many drug metabolites are excreted in urine as glucuronide conjugates. To analyze the total concentration of prothipendyl sulphoxide, an enzymatic hydrolysis step is necessary to cleave the glucuronide moiety.

-

Sample Preparation: To 1.0 mL of urine sample in a glass test tube, add 100 µL of the internal standard solution.

-

pH Adjustment: Add 200 µL of a suitable hydrolysis buffer (e.g., 1 M acetate buffer, pH 5.0) to adjust the pH for optimal enzyme activity.

-

Enzyme Addition: Add 50 µL of β-glucuronidase enzyme solution.

-

Incubation: Vortex the mixture gently and incubate at 60°C for 2 hours. Alternatively, incubation can be performed at room temperature for a longer duration (e.g., 16 hours), depending on the enzyme's specific activity.

-

Cooling and pH Adjustment: After incubation, allow the sample to cool to room temperature. Adjust the sample pH to approximately 6-7 with a small volume of a suitable buffer or dilute acid/base if necessary for optimal loading onto the SPE cartridge.

-

Centrifugation: Centrifuge the sample at 3000 x g for 10 minutes to pellet any precipitated proteins or particulates. The supernatant will be used for the SPE procedure.

Solid-Phase Extraction (SPE) Procedure

The following steps detail the SPE procedure using an HLB cartridge.

-

Conditioning: Condition the SPE cartridge by passing 1 mL of methanol through the sorbent bed. This step solvates the polymeric sorbent, activating it for interaction with the sample.

-

Equilibration: Equilibrate the cartridge by passing 1 mL of deionized water. This step removes the organic solvent and prepares the sorbent for the aqueous sample. Ensure the sorbent bed does not go dry before loading the sample.

-

Sample Loading: Load the pre-treated urine supernatant onto the SPE cartridge at a slow and steady flow rate (approximately 1-2 mL/min). The slow flow rate ensures adequate interaction time between the analyte and the sorbent for efficient retention.

-

Washing:

-

Wash 1 (Polar Interference Removal): Wash the cartridge with 1 mL of 5% methanol in deionized water. This step removes highly polar, water-soluble interferences from the urine matrix without eluting the target analyte.

-

Wash 2 (Non-polar Interference Removal): A second wash with a slightly stronger, non-polar solvent can be beneficial. For example, 1 mL of a mild organic solvent mixture can be used. However, for a polar metabolite like prothipendyl sulphoxide, this step should be carefully optimized to prevent premature elution. A good starting point is to omit a second, stronger wash to maximize recovery.

-

-

Drying: Dry the SPE cartridge thoroughly under vacuum for 5-10 minutes. This step is crucial to remove any residual aqueous wash solution, which can interfere with the subsequent elution with an organic solvent.

-

Elution: Elute the prothipendyl sulphoxide from the sorbent with 1 mL of an appropriate elution solvent. Given the polar nature of the sulphoxide, a polar organic solvent is required. A suitable elution solvent is methanol containing a small percentage of a modifier to disrupt the analyte-sorbent interaction. A good starting point is methanol with 2-5% formic acid . The acidic modifier will protonate the analyte, aiding in its release from the sorbent. Collect the eluate in a clean glass tube.

-

Post-Elution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase of the analytical method (e.g., LC-MS/MS) before analysis.

Data Presentation

The following table summarizes the key parameters of the SPE protocol for easy reference and method setup.

| Parameter | Recommended Condition | Rationale |

| Sample Volume | 1.0 mL | Provides a representative sample for analysis. |

| SPE Sorbent | Hydrophilic-Lipophilic Balanced (HLB), 30 mg | Ensures efficient retention of the polar prothipendyl sulphoxide metabolite.[5] |

| Conditioning Solvent | 1 mL Methanol | Solvates the polymeric sorbent for optimal interaction. |

| Equilibration Solvent | 1 mL Deionized Water | Prepares the sorbent for the aqueous sample matrix. |

| Sample Loading pH | ~ 6-7 | Promotes retention of the analyte on the reversed-phase component of the sorbent. |

| Wash Solvent 1 | 1 mL 5% Methanol in Water | Removes highly polar, endogenous interferences. |

| Elution Solvent | 1 mL Methanol with 2-5% Formic Acid | Efficiently desorbs the polar analyte from the sorbent. |

| Expected Recovery | > 85% | Based on typical performance of HLB SPE for similar analytes. |

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the solid-phase extraction of prothipendyl sulphoxide from urine.

Caption: Workflow for SPE of Prothipendyl Sulphoxide from Urine.

Discussion and Field-Proven Insights

The presented protocol provides a robust and reliable method for the extraction of prothipendyl sulphoxide from urine. The selection of an HLB sorbent is a key feature of this method, offering versatility and high recovery for polar metabolites that are often challenging to retain on traditional C18 phases. The enzymatic hydrolysis step is critical for the analysis of total prothipendyl sulphoxide, as a significant portion may be excreted in a conjugated form.

Troubleshooting and Optimization:

-

Low Recovery: If low recovery is observed, consider optimizing the sample loading pH. While a neutral pH is generally recommended for HLB sorbents, slight adjustments may improve retention. Additionally, ensure the elution solvent is sufficiently strong to desorb the analyte. The percentage of formic acid in the methanol can be increased, or a different organic solvent such as acetonitrile could be evaluated.

-

Matrix Effects in LC-MS/MS Analysis: If significant ion suppression or enhancement is observed, the wash steps can be further optimized. A more rigorous wash with a solvent that does not elute the analyte can help remove more matrix interferences. However, this must be balanced against the risk of analyte loss.

-

Variability in Results: Ensure that the SPE cartridges are not allowed to dry out between the equilibration and sample loading steps. Consistent flow rates during loading, washing, and elution are also crucial for reproducibility.

This protocol serves as a strong foundation for method development and validation. For routine analysis, it is recommended to validate the method according to established guidelines, including the assessment of linearity, accuracy, precision, recovery, and matrix effects.

References

-

Dinis-Oliveira, R. J. (2023). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Pharmaceuticals, 16(7), 969. [Link]

-

Agilent Technologies. (n.d.). SPE Method Development Tips and Tricks. Retrieved from [Link]

-

Kumazawa, T., Lee, X. P., Sato, K., & Suzuki, O. (2000). Determination of phenothiazines in human body fluids by solid-phase microextraction and liquid chromatography/tandem mass spectrometry. Journal of mass spectrometry : JMS, 35(8), 961–972. [Link]

-

Element Lab Solutions. (n.d.). The Benefits of Using Hydrophilic-Lipophilic Balance (HLB) in SPE. Retrieved from [Link]

-

Yang, W., Su, M., & Wang, Y. (2008). Analysis of human urine metabolites using SPE and NMR spectroscopy. Science in China Series B: Chemistry, 51(3), 218-225. [Link]

-

Monteiro, J., & Martins, M. L. (2017). Optimization of a Solid-Phase Extraction Procedure for the Analysis of Drug-Loaded Lipid Nanoparticles and its Application to the Determination of Leakage and Release Profiles. Journal of chromatographic science, 55(8), 819–827. [Link]

-

Krämer, M., et al. (2018). Range of therapeutic prothipendyl and prothipendyl sulfoxide concentrations in clinical blood samples. Drug testing and analysis, 10(4), 690-696. [Link]

-

de Zeeuw, R. A., van der Merbel, N. C., & van der Vlis, E. (2000). SPEC disc solid-phase extraction for rapid broad-spectrum drug screening in urine. Journal of analytical toxicology, 24(2), 97–102. [Link]

-

Waters Corporation. (n.d.). A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB. Retrieved from [Link]

-

Vuckovic, D., et al. (2010). Automated Solid Phase Extraction and Polarity-Switching Tandem Mass Spectrometry Technique for High Throughput Analysis of Urine Biomarkers for 14 Phthalate Metabolites. Analytical chemistry, 82(23), 9698–9706. [Link]

-

Misiuk, W. (2018). Analysis of Some Phenothiazine Drugs and Their S-Oxides using Enzymatic Method of Cholinesterase Inhibition. Current pharmaceutical analysis, 14(4), 362-371. [Link]

-

Edokpayi, J. N., et al. (2016). Optimization of solid phase extraction for simultaneous quantification of efavirenz and levonorgestrel in wastewater using HPLC. Frontiers in Environmental Science, 4. [Link]

-

U.S. Pharmacist. (2016). Urine Drug Screening: Minimizing False-Positives and False-Negatives to Optimize Patient Care. Retrieved from [Link]

-

Waters Corporation. (n.d.). Rapid Analysis of Cocaine and Metabolites by Mixed-Mode μElution SPE Combined with UPLC-MS/MS. Retrieved from [Link]

-

Gilar, M., et al. (2005). Optimization of reversed-phase solid-phase extraction for shotgun proteomics analysis. Nature protocols, 1(4), 2005-2010. [Link]

-

Marumo, A., et al. (2006). Analysis of phenothiazines in human body fluids using disk solid-phase extraction and liquid chromatography. Forensic toxicology, 24(1), 1-6. [Link]

-

de Zeeuw, R. A., et al. (2000). SPEC disc solid-phase extraction for rapid broad-spectrum drug screening in urine. Journal of analytical toxicology, 24(2), 97-102. [Link]

-

Krämer, M., et al. (2018). Range of therapeutic prothipendyl and prothipendyl sulfoxide concentrations in clinical blood samples. Drug testing and analysis, 10(4), 690-696. [Link]

-

Al-Ghananeem, A. M., & Malkawi, A. H. (2021). Electrochemical Synthesis of the In Human S-oxide Metabolites of Phenothiazine-Containing Antipsychotic Medications. Molecules (Basel, Switzerland), 26(11), 3183. [Link]

-

Waters Corporation. (n.d.). Rapid Analysis of Cocaine and Metabolites by Mixed-Mode μElution SPE Combined with UPLC-MS/MS. Retrieved from [Link]

Sources

- 1. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds [mdpi.com]

- 5. elementlabsolutions.com [elementlabsolutions.com]

Application Note: Derivatization of Prothipendyl Sulphoxide for Enhanced GC-MS Analysis

Introduction: The Analytical Challenge of Prothipendyl Sulphoxide

Prothipendyl, a tricyclic azaphenothiazine neuroleptic agent, undergoes extensive metabolism in vivo, with prothipendyl sulphoxide being a major phase I metabolite.[1][2][3] Accurate quantification of this sulphoxide metabolite is crucial in clinical and forensic toxicology to understand the parent drug's pharmacokinetics and for the interpretation of analytical findings. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely available technique for such analyses; however, the direct analysis of prothipendyl sulphoxide by GC-MS is fraught with challenges. The polarity imparted by the sulfoxide group and the potential for thermal lability can lead to poor chromatographic peak shape, on-column degradation, and non-reproducible results.[4][5]

Chemical derivatization is an essential sample preparation step to overcome these limitations.[4][5][6] By converting the polar prothipendyl sulphoxide into a more volatile and thermally stable derivative, its chromatographic behavior is significantly improved, enabling sensitive and reliable GC-MS analysis. This application note provides a detailed guide to the derivatization of prothipendyl sulphoxide, exploring two primary strategies: silylation and acylation. We will delve into the causality behind experimental choices and provide comprehensive, step-by-step protocols for researchers, scientists, and drug development professionals.

The Rationale for Derivatization: Enhancing Volatility and Stability